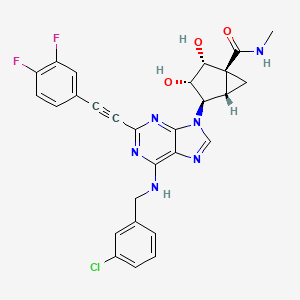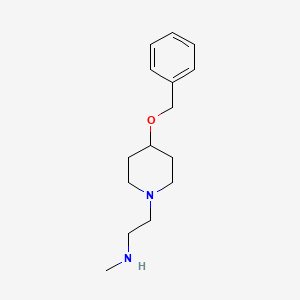
NADA-green
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NADA-green, also known as 3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride, is a fluorescent D-amino acid. This compound is primarily used for labeling peptidoglycans in live bacteria. It is incorporated into bacterial cell walls during synthesis, resulting in strong peripheral and septal labeling of diverse bacterial cell populations without affecting their growth rate .
Wirkmechanismus
- Primary Targets : NADA-green is efficiently incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis .
- Resulting Changes : By covalently binding to the peptidoglycan layer, this compound allows specific probing of bacterial growth with minimal perturbation .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
NADA-green plays a significant role in biochemical reactions, particularly in the biosynthesis of peptidoglycan in various bacterial species . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature. Given its incorporation into peptidoglycan, it likely interacts with enzymes involved in peptidoglycan synthesis.
Cellular Effects
This compound influences cell function by allowing the probing of bacterial growth . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism based on the available information. Its incorporation into peptidoglycan may indirectly influence these processes by affecting cell wall structure and function.
Molecular Mechanism
This compound exerts its effects at the molecular level by being incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis . This likely involves binding interactions with enzymes involved in peptidoglycan synthesis. The exact mechanism of action, including any enzyme inhibition or activation and changes in gene expression, is not specified in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan biosynthesis . It likely interacts with enzymes involved in this pathway. The effects of this compound on metabolic flux or metabolite levels are not specified in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NADA-green involves the incorporation of a fluorescent moiety into a D-amino acid. The specific synthetic route typically includes the following steps:
Formation of the benzoxadiazole ring: This involves the reaction of appropriate starting materials to form the benzoxadiazole ring structure.
Attachment of the nitro group: A nitro group is introduced to the benzoxadiazole ring to enhance its fluorescent properties.
Coupling with D-alanine: The benzoxadiazole derivative is then coupled with D-alanine to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the benzoxadiazole intermediate are synthesized.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
NADA-green undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can undergo oxidation reactions under specific conditions.
Reduction: The nitro group can also be reduced to an amino group using reducing agents.
Substitution: The benzoxadiazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions
Major Products
Wissenschaftliche Forschungsanwendungen
NADA-green has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying peptidoglycan synthesis and bacterial growth.
Biology: Employed in fluorescence microscopy to label bacterial cell walls and study cell division.
Medicine: Utilized in the development of diagnostic tools for bacterial infections.
Industry: Applied in the production of fluorescent dyes and probes for various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HADA (7-hydroxycoumarin-3-carboxylic acid): Another fluorescent D-amino acid used for labeling peptidoglycans.
TADA (7-diethylaminocoumarin-3-carboxylic acid): Similar to HADA but with different fluorescent properties.
FDAA (fluorescent D-amino acids): A general class of compounds including NADA-green, HADA, and TADA
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths (450 nm and 555 nm, respectively), which provide strong fluorescence signals. This makes it particularly useful for fluorescence microscopy and other imaging techniques. Additionally, its incorporation into bacterial cell walls without affecting growth rate sets it apart from other fluorescent probes .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFVSANWNYYLLB-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)



![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)



